Rdea806

HIV-1 NNRTI EC50

Rdea806 (CAS 878670-61-2), also known as AR-806 or VRX-806, is an orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) of the arylthioacetanilide structural class. With a molecular formula of C24H18BrClN4O3S and a molecular weight of 557.85 g/mol, this small molecule was developed as a second-generation NNRTI for the potential treatment of HIV-1 infection.

Molecular Formula C24H18BrClN4O3S
Molecular Weight 557.8 g/mol
CAS No. 878670-61-2
Cat. No. B1679236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRdea806
CAS878670-61-2
SynonymsRDEA-806;  AR-806;  VRX-806;  RDEA 806;  AR 806;  VRX 806;  RDEA806;  AR806;  VRX806
Molecular FormulaC24H18BrClN4O3S
Molecular Weight557.8 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)NC5=C(C=C(C=C5)C(=O)O)Cl
InChIInChI=1S/C24H18BrClN4O3S/c25-23-28-29-24(34-12-21(31)27-19-9-7-14(22(32)33)11-18(19)26)30(23)20-10-8-15(13-5-6-13)16-3-1-2-4-17(16)20/h1-4,7-11,13H,5-6,12H2,(H,27,31)(H,32,33)
InChIKeyMPNGLQDRSJNLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rdea806 (CAS 878670-61-2) Compound Overview for Scientific Procurement and HIV-1 Research


Rdea806 (CAS 878670-61-2), also known as AR-806 or VRX-806, is an orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) of the arylthioacetanilide structural class [1]. With a molecular formula of C24H18BrClN4O3S and a molecular weight of 557.85 g/mol, this small molecule was developed as a second-generation NNRTI for the potential treatment of HIV-1 infection [2]. Rdea806 exhibits potent in vitro inhibitory activity against both wild-type HIV-1 (EC50 = 3.05 nM) and NNRTI-resistant viral strains, and has been advanced through Phase 2a clinical trials demonstrating robust antiretroviral activity and favorable pharmacokinetic properties [3].

Rdea806 Differentiation: Why In-Class NNRTI Substitution Is Not Supported by Evidence


Substituting Rdea806 with other NNRTIs such as efavirenz, nevirapine, rilpivirine, or etravirine is scientifically unsound due to quantifiable differences in resistance barrier kinetics, metabolic interaction profiles, and mutant-spectrum activity [1]. First-generation NNRTIs like efavirenz and nevirapine possess a low genetic barrier to resistance, with single amino acid substitutions (e.g., K103N) conferring high-level resistance and limiting clinical durability [2]. In contrast, Rdea806 requires multiple accumulated mutations over extended culture periods (greater than 300 days) to develop meaningful phenotypic resistance, as demonstrated in long-term in vitro selection studies [3]. Furthermore, Rdea806 exhibits a distinct CYP450 interaction profile with no significant induction of CYP3A4 and no susceptibility to CYP3A4 inhibitors such as ritonavir, a property not shared by all NNRTIs and which carries material implications for co-formulation strategies and polypharmacy management [4]. The following quantitative evidence establishes why Rdea806 occupies a differentiated position within the NNRTI class.

Rdea806 Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Rdea806 Wild-Type HIV-1 Potency: Cross-Study Comparison with Efavirenz, Nevirapine, Rilpivirine, and Etravirine

In cellular antiviral assays, Rdea806 demonstrates an EC50 of 3.05 nM against wild-type HIV-1 [1]. By cross-study comparison, efavirenz exhibits an EC50 of approximately 0.7–4 nM [2], nevirapine demonstrates an EC50 of 40–190 nM (approximately 13- to 62-fold less potent) [3], rilpivirine displays an EC50 of 0.4–0.73 nM [4], and etravirine exhibits an EC50 range of 0.9–5.5 nM [5]. Rdea806 occupies an intermediate position in wild-type potency among second-generation NNRTIs, while substantially outperforming nevirapine by over an order of magnitude.

HIV-1 NNRTI EC50 Antiviral Potency Wild-Type Virus

Rdea806 Activity Against K103N Mutant: Direct Comparison with Efavirenz

The K103N mutation in HIV-1 reverse transcriptase confers high-level resistance to efavirenz and nevirapine, representing a primary mechanism of clinical NNRTI failure. Rdea806 was specifically designed to maintain activity against K103N-containing viruses, demonstrating an EC50 of 2.3 nM against the K103N mutant strain [1]. In contrast, efavirenz exhibits substantially reduced activity against K103N, with EC50 values reported in the range of 18–40 nM or higher [2]. This represents approximately an 8- to 17-fold or greater potency advantage for Rdea806 against this clinically relevant resistance mutation.

HIV-1 K103N Mutation NNRTI Resistance EC50 Efavirenz Comparator

Rdea806 Genetic Barrier to Resistance: Time-to-Resistance Comparison with Efavirenz

The genetic barrier to resistance represents the number and nature of viral mutations required for a compound to lose antiviral activity. In long-term in vitro resistance selection studies, Rdea806 suppressed viral breakthrough for over 300 days before the first consensus mutation (K104E) emerged, with this single mutation showing essentially no loss of susceptibility to Rdea806 [1]. High-level resistance required the accumulation of five distinct reverse transcriptase mutations (K104E-E138K-T240I-V179D-F227L) over a 13-month selection period at escalating concentrations up to 1500 nM [2]. By comparison, efavirenz and nevirapine are well-documented to exhibit low genetic barriers, with single mutations such as K103N or Y181C conferring clinically significant resistance within weeks to months of monotherapy exposure [3].

HIV-1 Genetic Barrier Resistance NNRTI In Vitro Selection

Rdea806 CYP3A4 Interaction Liability: Direct Comparison with Efavirenz

CYP450 enzyme induction and inhibition represent major sources of clinically significant drug-drug interactions among NNRTIs. Efavirenz is a known moderate inducer of CYP3A4 and a substrate of CYP2B6, leading to numerous clinically relevant interactions with co-administered antiretrovirals and other medications. Rdea806, in contrast, demonstrates no significant induction of CYP3A4 and limited metabolism by CYP450 enzymes (none by CYP2B6) [1]. When co-administered with ritonavir, a potent HIV protease inhibitor and CYP3A4 inhibitor, plasma levels of Rdea806 were not significantly altered [2]. This profile indicates a low potential for CYP-mediated drug-drug interactions compared to efavirenz and certain other NNRTIs.

Drug-Drug Interaction CYP3A4 CYP450 NNRTI Ritonavir

Rdea806 Cytotoxicity Selectivity Index: Supporting Evidence for Favorable Therapeutic Window

The selectivity index, defined as the ratio of cytotoxic concentration (CC50) to antiviral effective concentration (EC50), provides a quantitative measure of a compound's therapeutic window in vitro. Rdea806 demonstrates a cytotoxicity selectivity index greater than 9,000 in cellular assays [1]. This high selectivity index indicates that Rdea806 exerts antiviral activity at concentrations several orders of magnitude below those that produce cellular toxicity, suggesting a favorable in vitro safety margin. Comparable selectivity index data for efavirenz and other NNRTIs from identical assay systems are not uniformly available, limiting direct quantitative comparison; however, a selectivity index exceeding 9,000 is considered favorable among antiviral development candidates [2].

Selectivity Index Cytotoxicity Therapeutic Window Safety

Rdea806 Procurement Application Scenarios: Evidence-Based Research and Development Uses


In Vitro Studies of NNRTI-Resistant HIV-1, Including K103N-Containing Strains

Rdea806 is optimally deployed in in vitro antiviral assays involving NNRTI-resistant HIV-1 strains, particularly those harboring the K103N mutation. With an EC50 of 2.3 nM against K103N compared to efavirenz's 18–40 nM, Rdea806 maintains potent activity against a mutation that confers high-level resistance to first-generation NNRTIs [1]. Researchers investigating resistance mechanisms or screening novel combination regimens should prioritize Rdea806 when experimental designs require an NNRTI with activity against K103N mutant virus.

Long-Term Resistance Evolution and Genetic Barrier Studies

Rdea806's high genetic barrier to resistance, characterized by >300 days to first mutation emergence and requirement for five accumulated RT mutations for high-level resistance, makes it uniquely suited for longitudinal in vitro resistance selection experiments [2]. Studies aimed at understanding the kinetics of resistance emergence, comparing resistance pathways across NNRTIs, or identifying novel resistance-associated mutations will benefit from Rdea806's prolonged suppression phenotype, which provides a distinct contrast to the rapid resistance observed with efavirenz and nevirapine.

Combination Regimen Development with Minimized CYP450-Mediated Drug Interactions

For research programs developing fixed-dose combinations or investigating polypharmacy scenarios, Rdea806 offers a favorable drug-drug interaction profile. The absence of significant CYP3A4 induction and lack of plasma level alteration when co-administered with ritonavir [3] reduce the complexity of combination studies compared to efavirenz-containing regimens. Rdea806 should be considered for combination studies where minimizing CYP450-mediated interactions is a priority, including investigations involving protease inhibitors or other CYP3A4 substrates.

Prodrug and Active Metabolite Comparative Pharmacology Studies

Rdea806 serves as the parent prodrug of lesinurad (RDEA594), a urate transporter inhibitor approved for gout treatment. Comparative pharmacological studies demonstrate that 100 mg of lesinurad produces an effect range equivalent to 300–800 mg of Rdea806 [4]. This established prodrug relationship enables Rdea806 to function as a reference compound in uricosuric pharmacology research, metabolic activation studies, and investigations of structure-activity relationships within the arylthioacetanilide chemical series.

Quote Request

Request a Quote for Rdea806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.